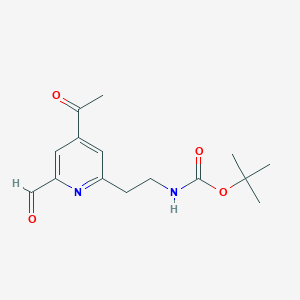
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with acetyl and formyl groups, and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Substituents: The acetyl and formyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride, while formylation can be done using formic acid or formylating agents.
Carbamate Formation: The final step involves the reaction of the substituted pyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the acetyl group.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carbamate moiety can also interact with biological molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Contains a chloro substituent instead of an acetyl group.
Uniqueness: Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H20N2O4 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-acetyl-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)11-7-12(17-13(8-11)9-18)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20) |
Clé InChI |
XWYAFXZQPYGAAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)C=O)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















